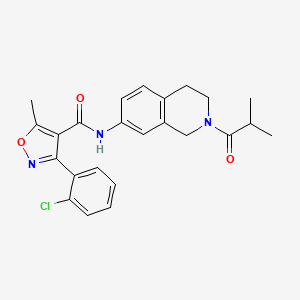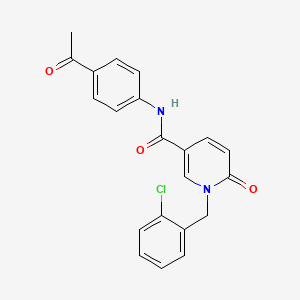
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, commonly known as 'ACPC', is a chemical compound that has been extensively studied for its potential use in scientific research applications. ACPC is a member of the dihydropyridine family of compounds, which are known for their diverse pharmacological properties. In
作用機序
The mechanism of action of ACPC is not fully understood. However, it is believed to act through a variety of pathways, including the modulation of oxidative stress, inflammation, and cell signaling pathways. ACPC has also been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
ACPC has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. ACPC has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase. In addition, ACPC has been found to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
ACPC has several advantages as a research tool. It is relatively easy to synthesize, and it has been shown to have a wide range of pharmacological properties. ACPC is also relatively stable, making it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of ACPC in lab experiments. For example, it has been found to be toxic at high concentrations, and its effects on different cell types may vary.
将来の方向性
There are several future directions for research on ACPC. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Further research is also needed to better understand the mechanism of action of ACPC and its effects on different cell types. Finally, research is needed to determine the optimal dosage and administration of ACPC for different experimental settings.
合成法
ACPC can be synthesized using a multistep process that involves the reaction of 2-chlorobenzylamine with 4-acetylbenzoic acid to form an intermediate product. This intermediate product is then reacted with ethyl acetoacetate, followed by cyclization to form ACPC. The final product can be obtained through purification using column chromatography or recrystallization.
科学的研究の応用
ACPC has been studied extensively for its potential use in scientific research applications. It has been shown to have a variety of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. ACPC has also been found to have potential therapeutic applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)15-6-9-18(10-7-15)23-21(27)17-8-11-20(26)24(13-17)12-16-4-2-3-5-19(16)22/h2-11,13H,12H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNQZDAFRBKRCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2386226.png)
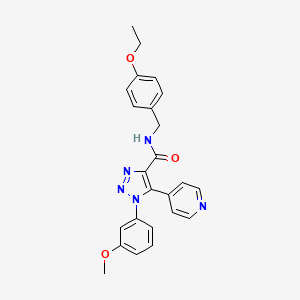
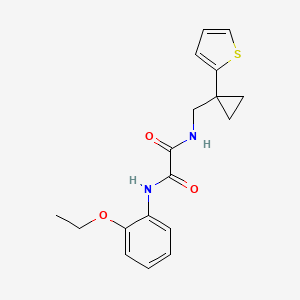

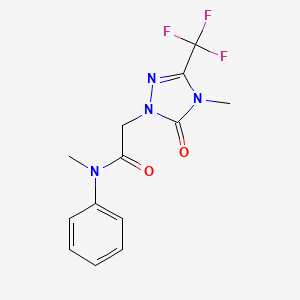
![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)
![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2386244.png)
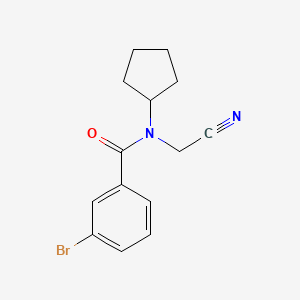
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)
